molecular formula C7H12O B14758219 Dimethylbutadienylcarbinol CAS No. 926-38-5

Dimethylbutadienylcarbinol

Cat. No.: B14758219
CAS No.: 926-38-5
M. Wt: 112.17 g/mol
InChI Key: ZWRDKAOHFSUWQC-UHFFFAOYSA-N
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Description

Dimethylbutadienylcarbinol is an organic compound with a unique structure that makes it a subject of interest in various fields of chemistry and industry. This compound is characterized by the presence of two methyl groups attached to a butadienyl carbinol backbone, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylbutadienylcarbinol typically involves the reaction of butadiene with formaldehyde in the presence of a catalyst. This reaction proceeds through a series of steps, including the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include controlled temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Catalysts such as Lewis acids are commonly used to facilitate the reaction, and the process is optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Dimethylbutadienylcarbinol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethylbutadienylcarbinol finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethylbutadienylcarbinol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction often involves the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions, which stabilize the compound-receptor complex and trigger downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethylbutadiene: Shares a similar butadiene backbone but lacks the carbinol group.

    Butadienylcarbinol: Similar structure but without the dimethyl substitution.

    Dimethylcarbinol: Contains the dimethyl and carbinol groups but lacks the butadiene backbone.

Uniqueness

Dimethylbutadienylcarbinol is unique due to the combination of its butadienyl and carbinol groups, which confer distinct reactivity and properties. This makes it a versatile compound in synthetic chemistry and various industrial applications.

Properties

CAS No.

926-38-5

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-methylhexa-3,5-dien-2-ol

InChI

InChI=1S/C7H12O/c1-4-5-6-7(2,3)8/h4-6,8H,1H2,2-3H3

InChI Key

ZWRDKAOHFSUWQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=CC=C)O

Origin of Product

United States

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